9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride
Overview
Description
9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride is a synthetic organic compound with the molecular formula C11H22Cl2N2O and a molecular weight of 269.21 g/mol . This compound is part of a class of spiro compounds, which are characterized by a unique spirocyclic structure where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride typically involves the reaction of appropriate amines with ketones under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the spirocyclic structure. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining high standards of safety and environmental compliance. The use of automated systems and advanced analytical techniques ensures consistent quality and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can result in a wide range of functionalized spiro compounds .
Scientific Research Applications
9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride has a variety of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride
- 3-(3,3-Dimethylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
- rac-(1S,5R)-9-Methyl-3,9-diazabicyclo[3.3.2]decan-10-one dihydrochloride
Uniqueness
Compared to these similar compounds, 9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride is unique due to its specific spirocyclic structure and the presence of the methyl group at the 9-position. This structural uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
9-methyl-3,9-diazaspiro[5.6]dodecan-10-one;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O.2ClH/c1-13-9-6-11(3-2-10(13)14)4-7-12-8-5-11;;/h12H,2-9H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGFQPLNWXXUTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CCC1=O)CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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